molecular formula C8H10N2O2 B1454848 Methyl 2-(6-aminopyridin-2-yl)acetate CAS No. 882015-06-7

Methyl 2-(6-aminopyridin-2-yl)acetate

Cat. No. B1454848
M. Wt: 166.18 g/mol
InChI Key: KRADSNMMTKSJQC-UHFFFAOYSA-N
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Description

Methyl 2-(6-aminopyridin-2-yl)acetate, also known as Methyl 2-aminopyridine-2-acetate, is a type of organic compound with a pyridine ring structure. It is a colorless, odorless, and water-soluble compound that is widely used in research laboratories for its various scientific applications. It is synthesized by the reaction of 6-aminopyridine and methyl acetate in the presence of an acid catalyst. It is a versatile compound that can be used in a wide range of scientific research applications, such as in the synthesis of pharmaceuticals and other organic compounds, as well as in biochemical and physiological studies.

Scientific Research Applications

Synthesis and Characterization

  • Intermediates in Organic Synthesis : Methyl 2-(6-aminopyridin-2-yl)acetate and related aminopyridines are utilized as intermediates in the synthesis of diverse organic compounds. For example, aminopyridyl ketones and aminopyridine carboxylic acids derived from diazaindenes have been explored for their reactivity and potential in synthesizing substituted diazaindenes, showcasing their role in the development of new organic materials (Clark & Parrick, 1974).

  • Catalysis and Coordination Chemistry : Aminopyridines, including methyl 2-(6-aminopyridin-2-yl)acetate, are investigated for their coordination properties and catalytic activities. Studies on chromium complexes reveal insights into reductive alkylation processes and oxidative addition mechanisms, highlighting the potential of aminopyridines in catalysis (Noor, Schwarz, & Kempe, 2015).

  • Ligand Design for Photocatalysis : The design and synthesis of complex ligands incorporating aminopyridine units are of interest for applications in photocatalytic hydrogen generation. Such research underscores the potential of these compounds in renewable energy technologies (Song et al., 2017).

  • Novel Organic Compounds : The synthesis of new organic molecules, such as (1,3-Oxazepine) derivatives and heavily substituted 2-aminopyridines, demonstrates the versatility of aminopyridines in creating biologically active compounds and materials with potential for various applications (Mohammad, Ahmed, & Mahmoud, 2017); (Teague, 2008).

  • Structural and Mechanistic Studies : Research into the mechanisms of reactions involving aminopyridines, such as acetylation and benzoylation, provides deeper understanding of their chemical reactivity. This knowledge is crucial for the development of new synthetic strategies and the optimization of existing ones (Deady & Stillman, 1978); (Deady & Stillman, 1979).

properties

IUPAC Name

methyl 2-(6-aminopyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)5-6-3-2-4-7(9)10-6/h2-4H,5H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRADSNMMTKSJQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(6-aminopyridin-2-yl)acetate

CAS RN

882015-06-7
Record name methyl 2-(6-aminopyridin-2-yl)acetate
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Synthesis routes and methods I

Procedure details

1,1,1,3,3,3-Hexamethyl-2-(6-methyl-pyridin-2-yl)-disilazane (1.7 g) under an argon atmosphere in THF (20 mL) was cooled to −20° C. and treated dropwise at −20° C. with 6.73 mL of a 2 M solution of lithium diisopropylamide in THF/heptane/ethylbenzene (Fluka). The solution was stirred 1 h at −20° C., cooled to −70° C. and then treated with an access of dry ice. The mixture was allowed to warm to 0° C. and then quenched with trifluoro-acetic acid(0.57 ml) and concentrated in vacuo. The residue was taken up in MeOH and added dropwise to a solution of thionyl chloride (9.77 mL) in MeOH (30 ml) at 0° C. The reaction mixture was then heated to reflux for 24 h, cooled to RT and concentrated in vacuo. The residue was partitioned between aqueous diluted NaHCO3 and AcOEt, the layers were separated, the organic layer dried over Na2SO4, filtered, evaporated and the residue purified by flash chromatography (heptane/AcOEt 1:1) to give (6-amino-pyridin-2-yl)-acetic acid methyl ester as a crystalline off-white solid (0.429 g). MS (EI): 166.0 (M+).
Name
1,1,1,3,3,3-Hexamethyl-2-(6-methyl-pyridin-2-yl)-disilazane
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
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solvent
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[Compound]
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solution
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reactant
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THF heptane ethylbenzene
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

{6-[(diphenylmethylidene)amino]pyridin-2-yl}acetate (1.3 g, 3.93 mmol) was dissolved in 1:1 mixture of THF/water (20 mL) and treated with 4.5 mL of a 1N aqueous hydrochloric acid solution. The reaction was allowed to stir at ambient temperature for 30 minutes and then concentrated in vacuo. The crude residue was dissolved in DCM and washed with a saturated aqueous sodium bicarbonate solution. The organic layers were dried over sodium sulfate, filtered and concentrated to afford crude methyl (6-aminopyridin-2-yl)acetate which was used without further purification: LC/MS (M+H)+167.
Name
{6-[(diphenylmethylidene)amino]pyridin-2-yl}acetate
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

methyl (6-aminopyridin-2-yl)acetate {6-[(diphenylmethylidene)amino]pyridin-2-yl}acetate (13 g, 3.93 mmol) was dissolved in 1:1 mixture of THF/water (20 mL) and treated with 4.5 mL of a 1N aqueous hydrochloric acid solution. The reaction was allowed to stir at ambient temperature for 30 minutes and then concentrated in vacuo. The crude residue was dissolved in DCM and washed with a saturated aqueous sodium bicarbonate solution. The organic layers were dried over sodium sulfate, filtered and concentrated to afford crude methyl (6-aminopyridin-2-yl)acetate which, was used without further purification. LC/MS (M+H)+167. Step C: methyl [6-(1H-tetrazol-1-yl)pyridin-2-yl]acetate
Name
methyl (6-aminopyridin-2-yl)acetate {6-[(diphenylmethylidene)amino]pyridin-2-yl}acetate
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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